![molecular formula C13H8ClN5S B2916478 2-[1-(3-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetonitrile CAS No. 893922-08-2](/img/structure/B2916478.png)

2-[1-(3-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of this compound involves the reaction of a pyrazolo[3,4-d]pyrimidine precursor with a 3-chlorophenyl group and a sulfanylacetonitrile functional group. Ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reactions have been employed to achieve good yields of the desired product .

Physical And Chemical Properties Analysis

科学的研究の応用

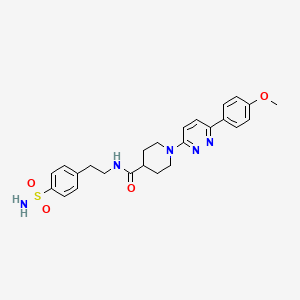

- Application : Researchers have optimized lipophilic substitutions within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines to develop ATP-competitive, nano-molar inhibitors with remarkable selectivity for PKB over closely related kinases. These inhibitors hold promise as potential antitumor agents .

- Application : 4-amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides, derived from the compound , exhibit potent inhibition of PKB. These compounds modulate biomarkers of PKB signaling in vivo and effectively suppress human tumor xenograft growth in mice .

- Application : A library of pyrazolo[3,4-d]pyrimidine derivatives, including compounds related to our compound, demonstrated antibacterial effects against Gram-negative and Gram-positive bacteria. Notably, some derivatives exhibited higher activity than standard drugs .

- Application : Piritrexim, a compound structurally related to our compound, inhibited DHFR and showed antitumor effects in animal models .

- Application : Certain pyrido[2,3-d]pyrimidines, including our compound, may exhibit antifungal activity. Further studies are needed to explore this potential .

Protein Kinase Inhibition

Antitumor Activity

Antibacterial Properties

Dihydrofolate Reductase Inhibition

Antifungal Potential

作用機序

Target of Action

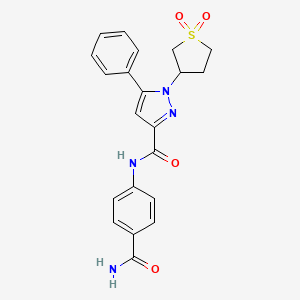

Similar compounds have been shown to interact with various kinases . For instance, SNS-314, a related compound, is a potent and selective inhibitor of Aurora kinases A, B, and C .

Mode of Action

Based on the action of similar compounds, it can be inferred that it may inhibit its target proteins, thereby disrupting their normal function . For example, SNS-314 inhibits Aurora kinases, halting cellular division at the mitotic phase of the cell cycle and leading to cell death .

Biochemical Pathways

Similar compounds have been shown to affect cell cycle progression and apoptosis . For instance, a related compound was found to induce cell cycle arrest and apoptosis in HepG2 cells .

Pharmacokinetics

A related compound demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties .

Result of Action

Similar compounds have been shown to induce cell death and inhibit tumor growth . For example, SNS-314 inhibits tumor growth in a variety of preclinical models .

特性

IUPAC Name |

2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN5S/c14-9-2-1-3-10(6-9)19-12-11(7-18-19)13(17-8-16-12)20-5-4-15/h1-3,6-8H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPBITOSMKPUDRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=NC=N3)SCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-1-[3-(2-fluorophenyl)sulfonylazetidin-1-yl]propan-1-one](/img/structure/B2916398.png)

![N-([1,1'-biphenyl]-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide](/img/structure/B2916399.png)

![N-[(4-Ethylsulfanylphenyl)methyl]prop-2-enamide](/img/structure/B2916410.png)

![1-Benzhydryl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2916415.png)

![6-(4-fluorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2916416.png)

![7-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1H-1,2,4-triazol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2916418.png)